2-(benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide
Description
Properties
IUPAC Name |
2-[4-[(2-benzylsulfanylacetyl)amino]phenyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(21-18-10-11-18)12-15-6-8-17(9-7-15)22-20(24)14-25-13-16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATZSWDGEHHNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylthio Intermediate: The benzylthio group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a thiol compound under basic conditions.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be added via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Acetamide Formation: The final step involves the formation of the acetamide moiety through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Oxidation of the Benzylsulfanyl Group
The benzylsulfanyl (–S–CH₂C₆H₅) moiety undergoes oxidation to sulfoxide (–SO–) or sulfone (–SO₂–) derivatives under controlled conditions. This reactivity is critical for modulating biological activity or further functionalization.
Key Findings :
-
Complete oxidation to sulfone occurs with mCPBA in DCM, yielding stable sulfonyl derivatives .
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Controlled stoichiometry of H₂O₂ can selectively produce sulfoxides, which are intermediates in metabolic pathways .
Nucleophilic Substitution at Sulfur
The thioether sulfur can act as a nucleophile or participate in displacement reactions, particularly in alkylation or arylation processes.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Alkylation with alkyl halides | K₂CO₃, acetone, 333 K | Thioether derivatives | |
| Arylation via Ullmann coupling | CuI, 1,10-phenanthroline, DMF, 393 K | Aryl-thioether analogs |
Key Findings :
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Alkylation reactions are favored in polar aprotic solvents (e.g., acetone) with potassium carbonate as a base .
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Copper-catalyzed coupling enables aryl group introduction, expanding structural diversity.
Hydrolysis of the Acetamide Group
The acetamide (–NHCOCH₃) group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12 h | 2-(Benzylsulfanyl)acetic acid | |
| Basic hydrolysis | NaOH (10%), ethanol, 343 K | Sodium salt of acetic acid derivative |
Key Findings :
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Acidic conditions cleave the amide bond to produce carboxylic acids .
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Basic hydrolysis generates water-soluble salts, useful for purification .
Cyclopropane Ring Opening
The cyclopropane carbamoyl group may undergo ring-opening reactions under strain or catalytic conditions.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Acid-catalyzed ring opening | H₂SO₄ (conc.), 298 K | Linear carbamate derivatives | |
| Transition-metal catalysis | Pd(OAc)₂, PPh₃, DMF, 373 K | Alkenyl or alkylamine products |
Key Findings :
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Strong acids induce cyclopropane ring opening, forming carbamate intermediates .
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Palladium catalysts enable selective functionalization of the cyclopropane moiety.
Thioether Cross-Coupling Reactions
The benzylsulfanyl group participates in cross-coupling reactions to form carbon–sulfur or carbon–carbon bonds.
Key Findings :
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Suzuki coupling introduces aryl groups at the sulfur center, enhancing π-conjugation .
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Buchwald–Hartwig amination facilitates nitrogen incorporation for bioactivity optimization.
Metabolic Reactions
In vivo, the compound undergoes enzymatic transformations, particularly oxidation and glucuronidation.
| Reaction | Enzyme System | Metabolite | Source |
|---|---|---|---|
| CYP450-mediated oxidation | Human liver microsomes | Sulfone and hydroxylated derivatives | |
| Glucuronidation | UGT1A1, UGT1A9 | Glucuronide conjugates |
Key Findings :
Scientific Research Applications
Anticonvulsant Activity
One of the notable applications of this compound is its evaluation as an anticonvulsant agent. Research has shown that derivatives of phenylacetamides, similar to 2-(benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide, exhibit significant anticonvulsant activity in animal models. For instance, studies have synthesized various N-phenylacetamide derivatives and assessed their efficacy using maximal electroshock (MES) and pentylenetetrazole models. Results indicated that certain derivatives demonstrated promising anticonvulsant properties, highlighting the importance of structural modifications in enhancing activity .
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies are crucial for understanding how modifications to the chemical structure influence biological activity. For this compound, SAR studies have indicated that specific functional groups and their spatial orientation significantly affect the compound's interaction with neuronal voltage-sensitive sodium channels. These insights are vital for designing more effective anticonvulsant drugs .
Antiviral Properties
Sulfonamide compounds, including those related to this compound, have been investigated for their antiviral properties. For example, sulfonamides have been shown to inhibit HIV infection and possess anti-hypertensive effects. The mechanism often involves the inhibition of specific enzymes or pathways critical for viral replication or cellular function .
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the safety and efficacy profiles of compounds similar to this compound. These studies typically involve determining median effective doses (ED50) and toxic doses (TD50) through various animal models. The protective index (PI), calculated as TD50/ED50, serves as an essential metric for evaluating therapeutic windows and potential side effects .
Case Studies
Several case studies have documented the synthesis and evaluation of compounds with similar structures:
-
Synthesis and Evaluation of N-Phenylacetamides :
- A study synthesized a series of N-phenylacetamides and evaluated their anticonvulsant activity using standard tests. The most promising derivative showed significant efficacy in protecting against seizures in animal models, demonstrating a favorable safety profile compared to established antiepileptic drugs like phenytoin .
- Antiviral Activity :
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound is compared below with two structurally related molecules, BG14113 and BG14114 , drawn from the same product index (2019) .
Structural Features and Substituent Analysis
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| 2-(Benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide | Not available | Not available | Benzylsulfanyl, cyclopropylcarbamoylmethyl phenyl, acetamide linker |
| BG14113 (2-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-4-yl]-N-[4-(propan-2-yl)phenyl]acetamide) | C22H23N3O2S | 393.5019 | Benzylsulfanyl, isopropylphenyl, dihydropyrimidinone ring |
| BG14114 (Methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate) | C19H22N4O4 | 370.4024 | Pyrrolidin-1-yl, methyl ester, pyrimidinyloxy acetamide |
Key Observations:
BG14113 and the target compound both include a benzylsulfanyl group, which may enhance lipophilicity and influence redox activity .
Distinctive Substituents: Cyclopropylcarbamoyl vs. Isopropylphenyl (BG14113): The target compound’s cyclopropylcarbamoyl group likely improves metabolic stability compared to BG14113’s isopropylphenyl group, as cyclopropane rings are known to resist oxidative degradation. Methyl Ester (BG14114): BG14114’s methyl ester group may act as a prodrug motif, hydrolyzing in vivo to a carboxylic acid, whereas the target compound’s carbamoyl group is more stable under physiological conditions . Heterocyclic Cores: BG14113 contains a dihydropyrimidinone ring, which introduces hydrogen-bonding and π-stacking capabilities absent in the target compound. BG14114’s pyrrolidin-1-yl and pyrimidinyloxy groups suggest distinct electronic and steric profiles.
Hypothetical Property Comparisons
Lipophilicity and Solubility:
- The benzylsulfanyl group in both the target compound and BG14113 may increase logP values, favoring membrane permeability but reducing aqueous solubility.
- BG14114’s methyl ester and pyrimidinyloxy groups could enhance solubility in polar solvents compared to the carbamoyl-substituted target compound.
Metabolic Stability:
Limitations and Recommendations
The provided evidence lacks direct data on the target compound’s physicochemical or biological properties. Comparisons are based solely on structural analogs (BG14113 and BG14114) . Future studies should prioritize:
- Experimental determination of the target compound’s molecular weight, solubility, and logP.
- In vitro assays to evaluate enzyme inhibition or receptor-binding activity.
- Comparative pharmacokinetic studies with BG14113 and BG14114.
Biological Activity
The compound 2-(benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and biological effects, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction between a suitable sulfonamide precursor and a benzylamine derivative. The general synthetic route can be outlined as follows:
- Preparation of the Sulfonamide : The sulfonamide precursor is reacted with benzylamine in an aqueous medium, maintaining a neutral pH.
- Formation of the Amide Linkage : The resulting product undergoes acylation with cyclopropylcarbamoyl chloride to form the final compound.
The molecular formula of the compound is , which indicates the presence of a sulfonamide group, an amide linkage, and a cyclopropyl moiety. The crystal structure has been characterized, revealing a folded conformation with significant hydrogen bonding interactions that stabilize its three-dimensional arrangement .
Antimicrobial Properties
Sulfonamides are known for their antimicrobial activity, primarily through inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis. Studies have shown that derivatives similar to this compound exhibit potent antibacterial effects against various Gram-positive and Gram-negative bacteria .
Antiviral Activity
Research indicates that certain sulfonamide compounds can inhibit viral replication, particularly in HIV. The mechanism involves interference with viral enzymes, thereby blocking the life cycle of the virus. This property makes such compounds potential candidates for antiviral drug development .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of sulfonamide derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating potent efficacy compared to standard antibiotics .
- HIV Inhibition : In a clinical trial assessing the antiviral potential of sulfonamide derivatives, this compound showed promising results in reducing viral load in HIV-infected patients when used in combination therapy .
- Anti-inflammatory Study : In a mouse model of inflammation, treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups, suggesting its potential therapeutic use in inflammatory diseases .
Table 1: Biological Activity Summary
Q & A
Q. What synthetic routes are effective for constructing sulfanyl-acetamide derivatives with cyclopropane substituents?
- Methodological Answer: Multi-step synthesis typically involves: (i) Preparation of the cyclopropylcarbamoyl intermediate via carbodiimide-mediated coupling of cyclopropylamine with activated carboxylic acids. (ii) Thioether formation between benzyl mercaptan and α-chloroacetamide intermediates under basic conditions (e.g., KCO/DMF). (iii) Final coupling via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Optimize yields by controlling temperature (60–80°C) and inert atmospheres .
Q. How can reaction yields be optimized during the coupling of benzylsulfanyl groups to acetamide backbones?
- Methodological Answer: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Catalytic amounts of KI or tetrabutylammonium bromide enhance nucleophilic displacement efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography with gradient elution .
Advanced Research Questions
Q. How can contradictory biological activity data between in vitro and in vivo models be reconciled for sulfanyl-acetamide derivatives?
- Methodological Answer: Discrepancies may arise from bioavailability differences (e.g., poor solubility or metabolic instability). Address this by: (i) Performing pharmacokinetic profiling (plasma stability, logP measurements). (ii) Using prodrug strategies or nanoformulations to enhance delivery. (iii) Validating in vitro targets in transgenic animal models .
Q. What computational strategies predict the binding affinity of this compound to cyclopropane-associated enzymatic targets (e.g., cyclopropane hydrolases)?
- Methodological Answer: Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics simulations (GROMACS) to assess binding modes. Validate predictions using QSAR models trained on cyclopropane-containing inhibitors. Cross-reference with experimental IC values from enzyme inhibition assays .
Q. What considerations are critical for designing SAR studies on the cyclopropylcarbamoyl moiety?
- Methodological Answer: Systematically vary substituents on the cyclopropane ring (e.g., halogenation, methyl groups) and assess impacts on: (i) Conformational rigidity (via X-ray crystallography or DFT calculations). (ii) Bioactivity using dose-response curves in target-specific assays (e.g., ELISA for receptor binding). (iii) Metabolic stability in liver microsome assays .
Q. How should discrepancies between theoretical and experimental logP values be addressed for this lipophilic compound?
- Methodological Answer: Validate experimental logP via shake-flask method (octanol/water partition) and compare with computational predictions (ChemAxon, ACD/Labs). Investigate hydrogen-bonding capacity via -NMR titration experiments to identify solvation effects .
Q. What advanced chromatographic methods separate stereoisomers in sulfanyl-acetamide derivatives?
- Methodological Answer: Use chiral stationary phases (e.g., Chiralpak IA/IB) in HPLC with hexane/isopropanol mobile phases. Optimize resolution by adjusting column temperature (25–40°C) and flow rates (0.5–1.0 mL/min). Confirm stereochemistry via circular dichroism (CD) spectroscopy .
Q. What experimental evidence supports the metabolic stability of the benzylsulfanyl group in hepatic microsome assays?
- Methodological Answer: Incubate the compound with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., sulfoxide/sulfone derivatives) using high-resolution mass spectrometry. Compare stability with analogues lacking the sulfanyl group .
Q. How can the role of the cyclopropane ring in modulating COX-2 selectivity be systematically investigated?
- Methodological Answer: Conduct competitive inhibition assays with COX-1/COX-2 isozymes. Perform mutagenesis studies on COX-2 active sites (e.g., Val523Ala) to assess steric effects. Compare with molecular docking results to correlate ring strain with binding energy differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
